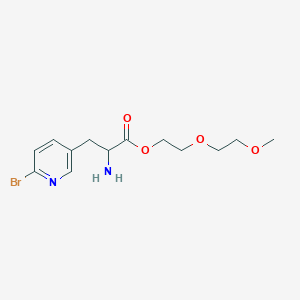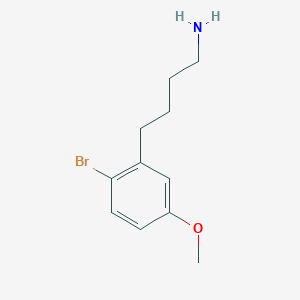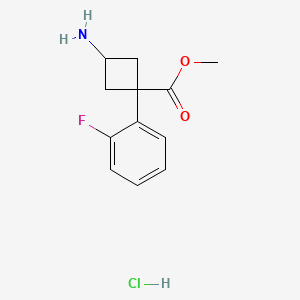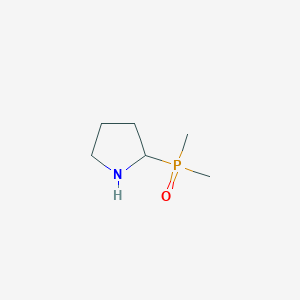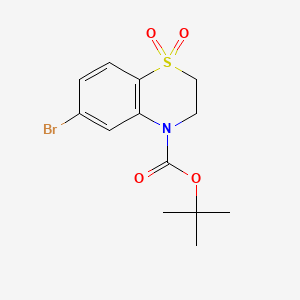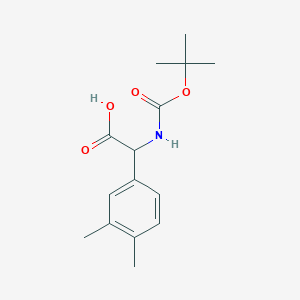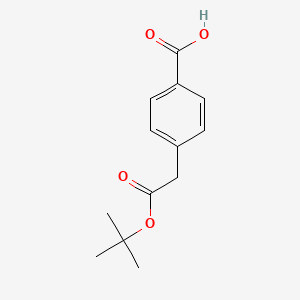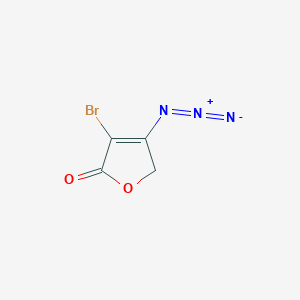
4-Azido-3-bromo-2,5-dihydrofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-3-bromo-2,5-dihydrofuran-2-one: is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a dihydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3-bromo-2,5-dihydrofuran-2-one typically involves the following steps:
Bromination: The starting material, 2,5-dihydrofuran-2-one, undergoes bromination to introduce a bromine atom at the 3-position.
Azidation: The brominated intermediate is then treated with sodium azide (NaN₃) to replace the bromine atom with an azido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of appropriate solvents, temperature control, and purification techniques are crucial in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The azido group in 4-Azido-3-bromo-2,5-dihydrofuran-2-one can undergo substitution reactions with various nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Catalyst: Used for reduction reactions.
Cycloaddition Reagents: Various reagents can be used for cycloaddition reactions, depending on the desired product.
Major Products Formed:
Substitution Products: Compounds with different nucleophiles replacing the azido group.
Reduction Products: Compounds with an amine group replacing the azido group.
Cycloaddition Products: Triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-Azido-3-bromo-2,5-dihydrofuran-2-one is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of various complex molecules.
Biology: In biological research, this compound is used in the study of azido group reactivity and its interactions with biomolecules. It is also used in the development of bioorthogonal chemistry techniques.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo cycloaddition reactions makes it useful in the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity is exploited in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Azido-3-bromo-2,5-dihydrofuran-2-one is primarily based on the reactivity of the azido group. The azido group can undergo various chemical transformations, leading to the formation of different products. These transformations often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.
Molecular Targets and Pathways:
Nitrene Formation: The azido group can decompose to form a nitrene intermediate, which is highly reactive and can insert into various chemical bonds.
Cycloaddition Pathways: The azido group can participate in cycloaddition reactions, forming stable triazole rings.
Comparación Con Compuestos Similares
4-Azido-3-chloro-2,5-dihydrofuran-2-one: Similar structure but with a chlorine atom instead of bromine.
4-Azido-3-iodo-2,5-dihydrofuran-2-one: Similar structure but with an iodine atom instead of bromine.
4-Azido-3-fluoro-2,5-dihydrofuran-2-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 4-Azido-3-bromo-2,5-dihydrofuran-2-one is unique due to the presence of both an azido group and a bromine atom. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C4H2BrN3O2 |
|---|---|
Peso molecular |
203.98 g/mol |
Nombre IUPAC |
3-azido-4-bromo-2H-furan-5-one |
InChI |
InChI=1S/C4H2BrN3O2/c5-3-2(7-8-6)1-10-4(3)9/h1H2 |
Clave InChI |
RFHXKZKNJUGESE-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=O)O1)Br)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


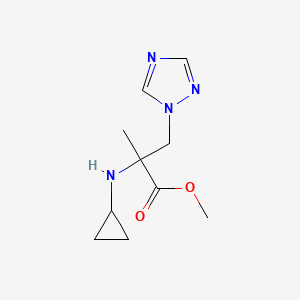
![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)

